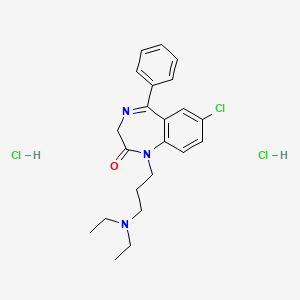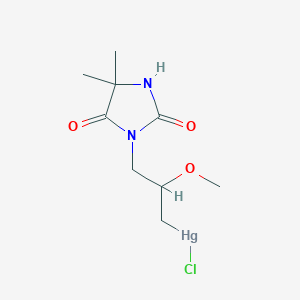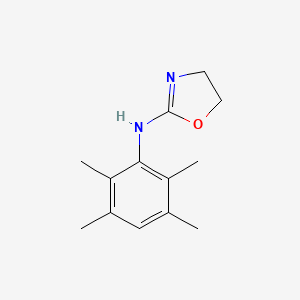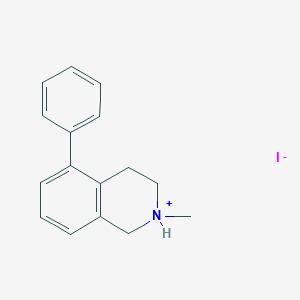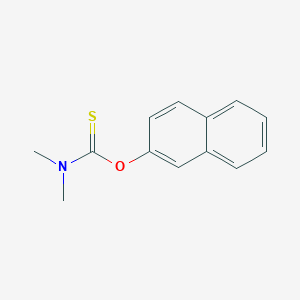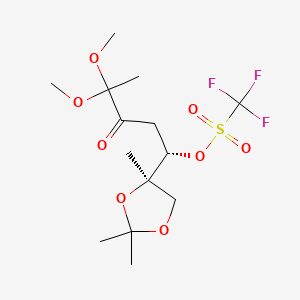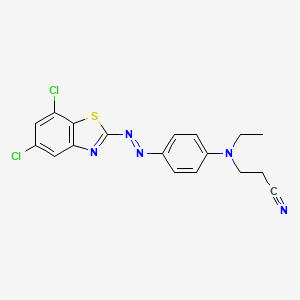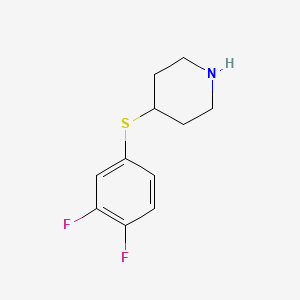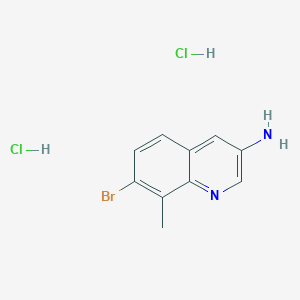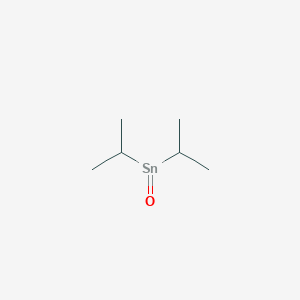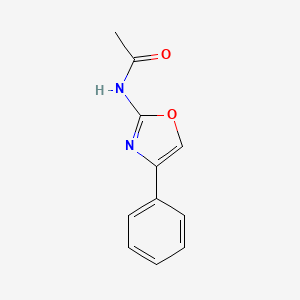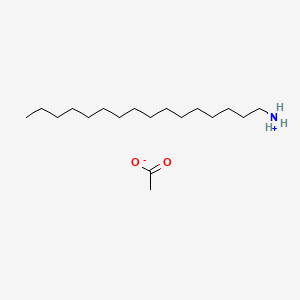
Hexadecylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecylammonium acetate is a quaternary ammonium compound with the molecular formula C18H39NO2. It is a cationic surfactant known for its excellent emulsifying, dispersing, and stabilizing properties. This compound is commonly used in various industrial and scientific applications due to its unique physicochemical characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecylammonium acetate can be synthesized through the reaction of hexadecylamine with acetic acid. The reaction typically involves the following steps:
- Dissolution of hexadecylamine in an appropriate solvent such as ethanol.
- Addition of acetic acid to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation of the product by evaporation of the solvent and subsequent purification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Ion Exchange Reactions: The compound can undergo ion exchange reactions with other anions, leading to the formation of different quaternary ammonium salts
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.
Reaction Conditions: These reactions are typically carried out in polar solvents such as water or alcohols at ambient or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium chloride would yield hexadecylammonium chloride and sodium acetate .
Applications De Recherche Scientifique
Hexadecylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Industry: this compound is used as an emulsifier in the production of cosmetics, pharmaceuticals, and food products .
Mécanisme D'action
The mechanism of action of hexadecylammonium acetate primarily involves its surfactant properties. As a cationic surfactant, it can interact with negatively charged surfaces, such as microbial cell membranes, leading to membrane disruption and cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its ability to form micelles and emulsions is crucial in various industrial and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Hexadecyltrimethylammonium Chloride: Similar in structure but with a chloride anion instead of acetate.
Dodecyltrimethylammonium Bromide: A shorter-chain analogue with similar applications
Uniqueness: Hexadecylammonium acetate is unique due to its specific combination of a long alkyl chain and an acetate anion, which imparts distinct solubility and reactivity characteristics. This makes it particularly suitable for applications requiring specific emulsifying and antimicrobial properties .
Propriétés
Numéro CAS |
2016-52-6 |
|---|---|
Formule moléculaire |
C16H35N.C2H4O2 C18H39NO2 |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
hexadecylazanium;acetate |
InChI |
InChI=1S/C16H35N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h2-17H2,1H3;1H3,(H,3,4) |
Clé InChI |
ANRCSZILOHNONR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[NH3+].CC(=O)[O-] |
Numéros CAS associés |
143-27-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


